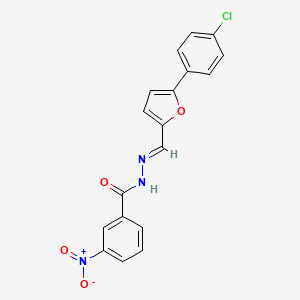

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

描述

(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is an organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and a nitrobenzohydrazide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The steps are as follows:

Preparation of 5-(4-chlorophenyl)furan-2-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 4-chlorobenzaldehyde reacts with furan in the presence of a formylating agent such as POCl₃ and DMF.

Condensation Reaction: The prepared aldehyde is then reacted with 3-nitrobenzohydrazide in ethanol under reflux to form the desired hydrazone compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.

化学反应分析

Types of Reactions

(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding nitro or amino derivatives.

Reduction: Formation of amines or hydrazines.

Substitution: Formation of substituted chlorophenyl derivatives.

科学研究应用

Synthesis and Characterization

The synthesis of (E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 5-(4-chlorophenyl)furan-2-carboxaldehyde. The resulting compound can be characterized using various techniques such as:

- Infrared Spectroscopy (IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure.

- Mass Spectrometry : Confirms molecular weight and structure.

- X-ray Crystallography : Determines the crystal structure for detailed analysis.

Anticancer Activity

Research has indicated that derivatives of hydrazones, including this compound, exhibit significant anticancer properties. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. For instance, a study highlighted the effectiveness of related hydrazone compounds in inhibiting tumor growth in various cancer models, suggesting a similar potential for this compound .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Its effectiveness as an antibacterial agent is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. This property makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .

Nonlinear Optical Properties

The compound's structural features contribute to its nonlinear optical properties, which are crucial in photonics and optoelectronic applications. Nonlinear optical materials are essential for frequency conversion processes such as second harmonic generation and optical switching. Research indicates that similar compounds exhibit high second-order nonlinear optical susceptibilities, making them suitable for applications in laser technology and telecommunications .

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with transition metals like copper(II). These metal complexes have been studied for their potential use in catalysis and as materials with enhanced electronic properties .

Photophysical Studies

The photophysical properties of this compound have been explored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. The ability to tune its electronic properties through structural modifications opens avenues for developing efficient light-harvesting materials .

Antitumor Activity Study

A recent study examined the efficacy of a related hydrazone derivative against prostate cancer cells, demonstrating significant cytotoxic effects through both in vitro and in vivo assays. The study utilized various assays to measure cell viability and apoptosis rates, confirming the compound's potential as an anticancer agent .

Synthesis of Metal Complexes

Another investigation focused on synthesizing copper(II) complexes with hydrazone ligands derived from this compound. Characterization using X-ray diffraction revealed the formation of stable complexes with promising catalytic activity in organic transformations .

作用机制

The mechanism by which (E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with DNA/RNA: Affecting gene expression or replication processes.

Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.

相似化合物的比较

Similar Compounds

- (E)-N’-((5-(4-bromophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

- (E)-N’-((5-(4-methylphenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

- (E)-N’-((5-(4-fluorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide

Uniqueness

(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Conclusion

(E)-N’-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide is a compound of significant interest due to its versatile applications in chemistry, biology, medicine, and industry

生物活性

(E)-N'-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-nitrobenzohydrazide, identified by its CAS number 1259370-99-4, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

The molecular formula of this compound is C₁₈H₁₃ClN₂O₂, with a molecular weight of approximately 324.76 g/mol. Key physical properties include:

- Density : 1.3 ± 0.1 g/cm³

- LogP : 3.99, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes .

Synthesis

The synthesis of this compound typically involves the condensation reaction between 5-(4-chlorophenyl)furan-2-carbaldehyde and 3-nitrobenzohydrazide. The reaction conditions often include refluxing in an appropriate solvent to facilitate the formation of the hydrazone linkage.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of hydrazone derivatives have shown that compounds similar to this compound exhibit significant activity against various bacterial strains. For example, a related hydrazone demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 6.3 to 12.5 µg/mL . This suggests potential for this compound in treating bacterial infections.

Anticancer Properties

Furan derivatives, including those containing nitro groups, have been reported to possess anticancer activities. Studies indicate that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival . The presence of the nitro group in this compound may enhance its cytotoxic effects against tumor cells.

Antiviral Activity

Hydrazones have also been explored for their antiviral properties. A related study indicated that certain hydrazone derivatives exhibited viral inhibitory properties comparable to established antiviral drugs such as Tamiflu and Remantadine . This opens avenues for further research into the antiviral potential of this compound.

Study on Antimicrobial Efficacy

In a comparative study, hydrazones derived from furan and benzohydrazide were tested against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited promising antibacterial activity, particularly against Gram-positive bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Hydrazone A | Staphylococcus aureus | 12.5 |

| Hydrazone B | Escherichia coli | 6.3 |

| Hydrazone C | Pseudomonas aeruginosa | >50 |

Anticancer Mechanism Exploration

Another study focused on the anticancer mechanisms of furan-based hydrazones, suggesting that these compounds can inhibit cancer cell proliferation through ROS generation and apoptosis induction. The study highlighted the importance of structural modifications in enhancing bioactivity .

属性

IUPAC Name |

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O4/c19-14-6-4-12(5-7-14)17-9-8-16(26-17)11-20-21-18(23)13-2-1-3-15(10-13)22(24)25/h1-11H,(H,21,23)/b20-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKQEDHRCOVWRN-RGVLZGJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。